molecular formula C7H7F3N2 B1492342 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2098115-16-1

4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B1492342
CAS RN: 2098115-16-1
M. Wt: 176.14 g/mol
InChI Key: ZFBWPRSBLVRSLJ-UHFFFAOYSA-N
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Description

4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (4-E1TFP) is a small organic molecule that has been studied for its potential applications in scientific research. It is a fluorinated analog of pyrazole, a five-membered heterocyclic ring with two nitrogen atoms, and has been used as a building block for various organic synthesis reactions. 4-E1TFP has been studied for its potential as a ligand for metal-catalyzed reactions, as an inhibitor of enzymes, and as a substrate for biodegradation. In addition, it has been studied for its potential applications in drug delivery and as an imaging agent.

Scientific Research Applications

4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand for metal-catalyzed reactions, as an inhibitor of enzymes, and as a substrate for biodegradation. In addition, this compound has been studied for its potential applications in drug delivery and as an imaging agent.

Mechanism of Action

The exact mechanism of action of 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is still under investigation. However, it is believed that the molecule acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. In addition, it is believed that this compound can act as a substrate for biodegradation, allowing for the breakdown of complex molecules into smaller, more easily metabolized molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have the potential to inhibit enzymes and act as a substrate for biodegradation. In addition, it has been studied for its potential applications in drug delivery and as an imaging agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. In addition, it is a relatively small molecule, making it easy to manipulate and study. The limitations of using this compound in laboratory experiments include its potential toxicity and its unknown mechanism of action.

Future Directions

The future directions for 4-ethenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole research include further investigation into its potential applications in drug delivery, imaging, and enzyme inhibition. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the development of new methods for its detection and quantification. Finally, further research is needed to explore the potential of this compound as a substrate for biodegradation.

properties

IUPAC Name

4-ethenyl-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-2-6-3-11-12(4-6)5-7(8,9)10/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBWPRSBLVRSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN(N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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